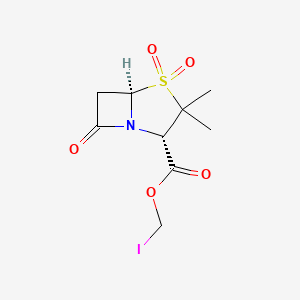

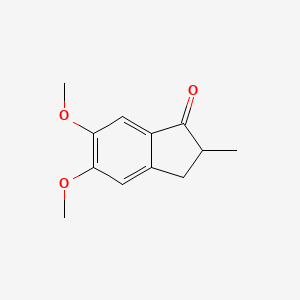

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Overview

Description

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a derivative of 1-indanone . 1-Indanone and similar compounds are bioactive molecules with various biological activities. For instance, 1-indanone derivatives are used for therapy of Alzheimer-like disease and cancer and also used as pharmaceutical intermediates and olefinic polymerization catalysts .

Synthesis Analysis

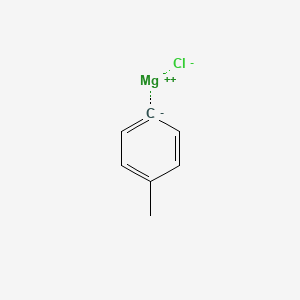

The synthesis of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one has been achieved by evaluating old methods and examining new ones . α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles containing piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole were reacted under Michael addition reaction condition and resulted in a variety of compounds with different stability .Molecular Structure Analysis

The molecular structure of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one has been confirmed through FT-IR, 1H, and 13C NMR spectroscopy as well as elemental analysis .Chemical Reactions Analysis

The possibility of retro-Michael reaction has been examined on the products obtained from the Michael addition reaction . The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives. The results show compounds with aliphatic amines (piperidine, N-methyl piperazine, morpholine) have more appetency for participation in retro-Michael reaction vs compounds with aromatic amines (Imidazole, benzimidazole, pyrazole, except indole) .Scientific Research Applications

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one: A Comprehensive Analysis of Scientific Research Applications

Alzheimer’s Disease Therapy: This compound is an intermediate in the synthesis of Donepezil , a medication used to treat cognitive dysfunction in Alzheimer’s disease. It inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine, which is essential for learning and memory .

Cancer Treatment: Derivatives of 1-indanone, such as 5,6-Dimethoxy-2-methyl-indan-1-one, have shown potential in cancer therapy. Their bioactive properties are being explored for therapeutic applications .

Synthesis of Quinoline Derivatives: The compound is used in the synthesis of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-6,10-dicarboxylic acid , which has various applications in chemical research and pharmaceuticals .

Anticholinesterase Activity: Novel carboxamides and thioureas derived from this compound have been synthesized and evaluated for their potential anticholinesterase activities using Ellman’s spectrophotometric method .

Polymerization Catalysts: Indanone derivatives are utilized as catalysts in olefinic polymerization processes, contributing to the development of new polymeric materials .

Biological Activities: The compound has various biological activities and is used as a pharmaceutical intermediate. Its derivatives are being studied for their therapeutic potential in diseases like Alzheimer’s and cancer .

Chemical Synthesis Intermediate: It serves as an intermediate in the synthesis of a wide range of chemical compounds, demonstrating its versatility in chemical reactions .

Michael Addition Reaction: The compound is used as a starting material in Michael addition reactions, which are fundamental steps in the synthesis of many organic compounds .

Mechanism of Action

Target of Action

Similar compounds, such as 1-indanone derivatives, have been used for therapy of alzheimer’s disease and cancer . They act as acetylcholine esterase inhibitors .

Mode of Action

It is known that the compound can undergo michael addition reactions with various nucleophiles . The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives .

Biochemical Pathways

It is known that the compound can participate in michael addition reactions, which can lead to a variety of compounds with different stability .

Pharmacokinetics

Similar compounds, such as donepezil, are known to have a slow absorption rate in the gastrointestinal tract and a terminal half-life of 50-70 hours in young volunteers and over 100 hours in elderly individuals . Donepezil is extensively metabolized in the liver via the cytochrome P450 system .

Result of Action

Similar compounds, such as 1-indanone derivatives, have been used for therapy of alzheimer’s disease and cancer .

Action Environment

It is known that the progress of michael addition reactions involving the compound depends on the stability of the synthesized 1-indanone derivatives .

properties

IUPAC Name |

5,6-dimethoxy-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-7-4-8-5-10(14-2)11(15-3)6-9(8)12(7)13/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWBHZSJKUMHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446822 | |

| Record name | 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |

CAS RN |

4191-17-7 | |

| Record name | 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

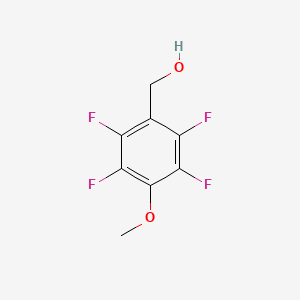

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)